molecular formula C9H12ClN3O B1592839 1-(6-Chloropyrimidin-4-yl)-4-piperidinol CAS No. 914347-85-6

1-(6-Chloropyrimidin-4-yl)-4-piperidinol

Cat. No. B1592839
M. Wt: 213.66 g/mol
InChI Key: WQFYOBVOGNPDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(6-Chloropyrimidin-4-yl)-4-piperidinol” is a chemical compound. However, there is limited information available about this specific compound123.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-(6-Chloropyrimidin-4-yl)-4-piperidinol”. However, there are synthesis routes available for similar compounds45.



Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. However, I couldn’t find the specific InChI code for “1-(6-Chloropyrimidin-4-yl)-4-piperidinol”. Similar compounds have been analyzed6.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1-(6-Chloropyrimidin-4-yl)-4-piperidinol”. However, similar compounds have been studied for their chemical reactions7.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, storage temperature, purity, physical form, and more. For “1-(6-Chloropyrimidin-4-yl)-4-piperidinol”, I couldn’t find specific information910.


Scientific Research Applications

  • Pharmaceutical Development

    • “1-(6-Chloropyrimidin-4-yl)-4-piperidinol” is a versatile chemical compound used in diverse scientific research. It’s often used in pharmaceutical development.
  • Organic Synthesis

    • This compound is also used in organic synthesis.
  • Stereocontrolled Synthesis of Amino Acid-Based Carbocyclic Nucleoside Analogs

    • This compound has been used in the stereocontrolled synthesis of some amino acid-based carbocyclic nucleoside analogs .
    • The key steps were N-arylation of readily available β- or γ-lactam-derived amino ester isomers and amino alcohols with 5-amino-4,6-dichloropyrimidine; ring closure of the formed adduct with HC(OMe)3 and nucleophilic displacement of chlorine .
  • Chemical Synthesis

    • “1-(6-Chloropyrimidin-4-yl)ethanone” is a compound that can be synthesized from "1-(6-Chloropyrimidin-4-yl)-4-piperidinol" . This compound is used in various chemical reactions .
  • Pharmaceutical Testing

    • “1-(6-Chloropyrimidin-4-yl)ethan-1-ol” is another compound that can be synthesized from "1-(6-Chloropyrimidin-4-yl)-4-piperidinol" . This compound is used for pharmaceutical testing .
  • Synthesis of Pyrazole Derivatives

    • “1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid” is a pyrazole derivative that can be synthesized from "1-(6-Chloropyrimidin-4-yl)-4-piperidinol" . Pyrazole derivatives have a wide range of applications in medicinal chemistry .
  • Synthesis of 1-(6-Chloropyrimidin-4-yl)ethanone

    • “1-(6-Chloropyrimidin-4-yl)ethanone” is a compound that can be synthesized from "1-(6-Chloropyrimidin-4-yl)-4-piperidinol" . This compound is used in various chemical reactions .
  • Pharmaceutical Testing with 1-(6-Chloropyrimidin-4-yl)ethan-1-ol

    • “1-(6-Chloropyrimidin-4-yl)ethan-1-ol” is another compound that can be synthesized from "1-(6-Chloropyrimidin-4-yl)-4-piperidinol" . This compound is used for pharmaceutical testing .
  • Synthesis of 1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid

    • “1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid” is a pyrazole derivative that can be synthesized from "1-(6-Chloropyrimidin-4-yl)-4-piperidinol" . Pyrazole derivatives have a wide range of applications in medicinal chemistry .

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, I couldn’t find specific safety and hazard information for "1-(6-Chloropyrimidin-4-yl)-4-piperidinol"11121314.


Future Directions

The future directions of a compound refer to its potential applications and areas of research. “1-(6-Chloropyrimidin-4-yl)-4-piperidinol” could have potential applications in various fields due to its unique properties151617.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature or consult with a chemical expert.


properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-5-9(12-6-11-8)13-3-1-7(14)2-4-13/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFYOBVOGNPDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624597
Record name 1-(6-Chloropyrimidin-4-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyrimidin-4-yl)-4-piperidinol

CAS RN

914347-85-6
Record name 1-(6-Chloropyrimidin-4-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyrimidin-4-yl)-4-piperidinol
Reactant of Route 2
Reactant of Route 2
1-(6-Chloropyrimidin-4-yl)-4-piperidinol
Reactant of Route 3
Reactant of Route 3
1-(6-Chloropyrimidin-4-yl)-4-piperidinol
Reactant of Route 4
Reactant of Route 4
1-(6-Chloropyrimidin-4-yl)-4-piperidinol
Reactant of Route 5
Reactant of Route 5
1-(6-Chloropyrimidin-4-yl)-4-piperidinol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(6-Chloropyrimidin-4-yl)-4-piperidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.